molecular formula C11H11BrS B1625290 5-Bromo-3-ethyl-2-methyl-1-benzothiophene CAS No. 501901-98-0

5-Bromo-3-ethyl-2-methyl-1-benzothiophene

Cat. No.: B1625290
CAS No.: 501901-98-0
M. Wt: 255.18 g/mol
InChI Key: VZNRYLCNHFEOQJ-UHFFFAOYSA-N
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Description

5-Bromo-3-ethyl-2-methyl-1-benzothiophene (CAS 501901-98-0) is an alkyl-substituted benzothiophene derivative of high interest in medicinal chemistry and materials science. Its molecular formula is C11H11BrS, and it has a molecular weight of 255.17 . This compound serves as a versatile synthetic intermediate, particularly in the construction of more complex heterocyclic systems. The benzothiophene core is a privileged structure in drug discovery, featured in several therapeutic agents such as the selective estrogen receptor modulators arzoxifene and raloxifene, the antipsychotic brexpiprazole, and the 5-lipoxygenase inhibitor zileuton . The specific bromo, ethyl, and methyl functional groups on this scaffold make it a valuable electrophile for metal-catalyzed cross-coupling reactions and a precursor for the development of novel benzothieno[3,2-b]pyridine and other fused heterocyclic scaffolds, which are explored for their potent biological activities . Furthermore, benzothiophene-derived polymers are gaining significant attention in the optoelectronic industry due to their favorable π-conjugated systems . This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-ethyl-2-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrS/c1-3-9-7(2)13-11-5-4-8(12)6-10(9)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNRYLCNHFEOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467750
Record name 5-Bromo-3-ethyl-2-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501901-98-0
Record name 5-Bromo-3-ethyl-2-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo 3 Ethyl 2 Methyl 1 Benzothiophene

Direct Bromination Strategies for Benzothiophene (B83047) Scaffolds.organic-chemistry.org

A common and direct method for the synthesis of brominated benzothiophenes is the halogenation of a pre-existing 3-ethyl-2-methyl-1-benzothiophene (B15460787) core. This approach relies on the inherent reactivity of the benzothiophene ring system towards electrophiles.

Electrophilic Aromatic Substitution for Regioselective Bromination at the 5-position.nih.gov

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto aromatic rings. In the case of benzothiophene, the molecule is an electron-rich heterocycle, making it susceptible to attack by electrophiles. masterorganicchemistry.com The position of substitution is governed by the electronic effects of the fused rings and any existing substituents.

For the synthesis of 5-Bromo-3-ethyl-2-methyl-1-benzothiophene, the parent compound, 3-ethyl-2-methyl-1-benzothiophene, would be subjected to an electrophilic brominating agent. The benzothiophene ring system typically directs electrophilic attack to the 3-position. However, since this position is already substituted in the target precursor, the substitution occurs on the benzene (B151609) ring portion of the molecule. chemicalbook.com The alkyl groups at the 2 and 3-positions are weakly activating and direct incoming electrophiles to the ortho and para positions. youtube.comlibretexts.org In this case, the 5-position is electronically favored for substitution.

Common brominating agents for this type of reaction include molecular bromine (Br₂) in a suitable solvent like acetic acid, or N-Bromosuccinimide (NBS) in the presence of a catalyst. nih.gov The reaction proceeds through the formation of a positively charged intermediate, known as a Wheland intermediate or a σ-complex, which then loses a proton to restore aromaticity and yield the final brominated product. masterorganicchemistry.comlumenlearning.com The regioselectivity for the 5-position is a key consideration, and reaction conditions can be optimized to favor this isomer. researchgate.net

Table 1: Reagents for Electrophilic Bromination

Reagent Catalyst/Solvent Typical Conditions
Bromine (Br₂) Acetic Acid Room Temperature
N-Bromosuccinimide (NBS) Carbon Tetrachloride (CCl₄) Reflux nih.gov

Free-Radical Bromination Approaches

Free-radical bromination offers an alternative pathway, though it is generally less selective for aromatic systems compared to electrophilic substitution. This method typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), in conjunction with a bromine source like NBS. While effective for the bromination of alkyl side chains (benzylic positions), achieving selective bromination on the aromatic ring via a radical mechanism is more challenging and less common for this class of compounds. The selectivity tends to favor the position that leads to the most stable radical intermediate. For aromatic compounds, this is often less predictable and can lead to a mixture of products. youtube.com

Cyclization Approaches to the Benzothiophene Ring System

An alternative to direct bromination is the construction of the benzothiophene ring itself, a strategy that often allows for greater control over the final substitution pattern.

Classical Annulation Reactions Forming the Thiophene (B33073) Ring

Classical methods for benzothiophene synthesis often involve the intramolecular cyclization of a substituted benzene derivative. researchgate.net A common strategy starts with a substituted thiophenol. For the target molecule, this could involve a precursor like a (4-bromo-phenyl)sulfane derivative. For instance, the reaction of a substituted thiophenol with an α-haloketone can lead to a thioether, which is then cyclized under acidic conditions. A reaction between sodium benzenethiolate (B8638828) and chloroacetone, followed by cyclization with a Lewis acid, is a known method for producing methyl-substituted benzothiophenes. tutorsglobe.com These "classical" methods often require harsh conditions but remain valuable for their straightforwardness.

Another approach involves the cyclodehydration of 2-sulfanylbenzyl ketones or aldehydes. tutorsglobe.com Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under solvent-free and metal-free conditions also provide an efficient route to benzothiophene derivatives. organic-chemistry.org

Transition Metal-Catalyzed Cyclizations in Benzothiophene Synthesis.rsc.orgprepchem.com

Modern synthetic organic chemistry heavily utilizes transition metal catalysis to achieve high efficiency and selectivity. Palladium-, copper-, and rhodium-catalyzed reactions are particularly prominent in the synthesis of heterocyclic compounds like benzothiophenes. rsc.org

One powerful method involves the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by an electrophilic cyclization to yield 2,3-disubstituted benzo[b]thiophenes. nih.gov This approach allows for the introduction of various substituents at the 2 and 3 positions. Other transition metals like manganese and copper have also been used to catalyze the annulation of thiophenols with alkynes. rsc.org For example, copper-catalyzed domino synthesis using xanthate as a sulfur surrogate can produce multi-substituted benzothiophenes through a radical cyclization mechanism. nih.gov

Furthermore, transition-metal-free methods have been developed, such as the synthesis from o-halovinylbenzenes and potassium sulfide, which proceeds via a direct SNAr-type reaction and cyclization. organic-chemistry.org

Table 2: Comparison of Cyclization Strategies

Method Key Precursors Catalyst/Reagents Advantages
Classical Annulation Substituted Thiophenols, α-haloketones Lewis Acids, Protic Acids Readily available starting materials.
Pd-catalyzed Cyclization o-iodothioanisole, Terminal Acetylenes Palladium catalyst, Electrophile (e.g., I₂, NBS) nih.gov High yields, good functional group tolerance. nih.gov
Cu-catalyzed Domino Reaction 2-iodophenyl ketones, Xanthate Copper catalyst nih.gov Forms multiple bonds in one pot. nih.gov

Functional Group Interconversion and Modification for Derivative Synthesis

This synthetic strategy involves starting with a benzothiophene derivative that already possesses a functional group at the 5-position, which can then be converted into a bromine atom. This is a common tactic in multi-step synthesis. ub.edumit.eduvanderbilt.edu

For instance, a 5-amino-3-ethyl-2-methyl-1-benzothiophene could be a suitable precursor. The amino group can be converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid (e.g., HBr). The resulting diazonium salt can then be treated with a copper(I) bromide salt in a Sandmeyer-type reaction to introduce the bromine atom at the 5-position.

Alternatively, a 5-hydroxy-3-ethyl-2-methyl-1-benzothiophene could be converted to a triflate, which is an excellent leaving group. This triflate can then be subjected to a palladium-catalyzed cross-coupling reaction with a bromide source. While less direct, these methods of functional group interconversion provide alternative routes when direct bromination or cyclization approaches are not feasible or result in low yields.

Alkylation Strategies for Ethyl and Methyl Group Introduction

The introduction of alkyl groups, such as methyl and ethyl, onto the benzothiophene scaffold is a critical step in the synthesis of the target compound. Direct C-H alkylation of benzothiophenes can be challenging due to issues with regioselectivity. nih.govhw.ac.uk Therefore, classical and modern alkylation techniques are employed, often involving the conversion of other functional groups.

A common and effective strategy for introducing the ethyl group at the C3 position of a 2-methyl-1-benzothiophene precursor is through a two-step acylation-reduction sequence.

Friedel-Crafts Acylation: This reaction introduces an acetyl group onto the electron-rich thiophene ring. Using a precursor such as 5-Bromo-2-methyl-1-benzothiophene , a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride typically directs the substitution to the C3 position, yielding 3-Acetyl-5-bromo-2-methyl-1-benzothiophene . google.com

Reduction of the Acyl Group: The resulting ketone is subsequently reduced to an ethyl group. Standard reduction methods such as the Wolff-Kishner (using hydrazine (B178648) and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reductions are effective for this transformation. These methods convert the carbonyl group into a methylene (B1212753) group, completing the formation of the ethyl substituent.

Table 1: Example of a Two-Step Ethyl Group Introduction

Step Reaction Reactants Catalyst/Reagents Product
1 Friedel-Crafts Acylation 5-Bromo-2-methyl-1-benzothiophene, Acetyl chloride Aluminum chloride (AlCl₃) 3-Acetyl-5-bromo-2-methyl-1-benzothiophene

Sequential Functionalization of Precursor Molecules

The synthesis of complex molecules like this compound heavily relies on the strategic, stepwise introduction of functional groups onto a simpler starting molecule. This approach allows for precise control over the final structure. nih.gov

A plausible synthetic pathway could commence with the commercially available 5-Bromobenzothiophene . bldpharm.com The sequence would involve the regioselective introduction of the methyl and ethyl groups.

Formylation/Acetylation at C2: The C2 position of benzothiophene is the most acidic and generally the most reactive towards electrophiles. nih.gov An initial Vilsmeier-Haack formylation or a Friedel-Crafts acylation can introduce a carbonyl group at the C2 position.

Reduction to a Methyl Group: The C2-formyl or C2-acetyl group can be reduced to a methyl group to yield 5-Bromo-2-methyl-1-benzothiophene . nih.gov

Acylation at C3: With the C2 position now occupied, a subsequent Friedel-Crafts acylation using acetyl chloride will selectively introduce the acetyl group at the C3 position, forming 3-Acetyl-5-bromo-2-methyl-1-benzothiophene .

Final Reduction: The final step involves the reduction of the C3-acetyl group to an ethyl group, as previously described, to yield the target compound.

This sequential approach ensures that each substituent is placed at the correct position on the benzothiophene ring.

Advanced Synthetic Protocols

Modern organic synthesis offers several advanced catalytic methods that can be applied to the synthesis and functionalization of benzothiophene derivatives. These protocols often provide higher efficiency, selectivity, and functional group tolerance compared to classical methods.

Palladium-Catalyzed C-H Activation in Heterocyclic Synthesis

Palladium-catalyzed C-H activation has become a powerful tool for the direct functionalization of heterocycles, avoiding the need for pre-functionalized substrates. rsc.orgnih.gov In the context of benzothiophene synthesis, C-H activation can be used to form C-C bonds directly on the heterocyclic core. chemsynthesis.comsigmaaldrich.com For instance, direct C-H arylation or even alkylation at the C2 or C3 positions of a 5-Bromobenzothiophene intermediate could be envisioned, although achieving selective ethylation at C3 while a methyl group is at C2 via direct C-H activation remains a significant synthetic challenge that often requires specific directing groups. nih.gov Research has shown that C-H activation strategies are effective for synthesizing various substituted benzothiophenes, including dibenzothiophene (B1670422) derivatives. rsc.orgnih.gov

Cross-Coupling Reactions (e.g., Suzuki, Heck) for Benzothiophene Functionalization

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. While typically used for aryl-aryl bond formation, it can be adapted for alkyl group introduction under specific conditions. For instance, a di-halogenated benzothiophene, such as a dibromo or bromo-iodo derivative, could be sequentially functionalized. The more reactive C-I bond could be coupled first, followed by a second coupling at the C-Br bond. However, introducing small alkyl groups like ethyl via Suzuki coupling can be less straightforward than aryl group introduction. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. This could be a viable method to introduce an ethyl group precursor. For example, a 3-Bromo-5-bromo-2-methyl-1-benzothiophene could be reacted with ethylene (B1197577) under Heck conditions to form a vinyl group, which could then be hydrogenated to an ethyl group. Decarboxylative Heck reactions have also been developed for the functionalization of benzothiophenes.

Table 2: Conceptual Application of Cross-Coupling for Functionalization

Reaction Substrate Coupling Partner Catalyst System Intermediate Product
Suzuki Coupling 3,5-Dibromo-2-methyl-1-benzothiophene Ethylboronic acid Pd(PPh₃)₄, Base This compound

Interrupted Pummerer Reaction in Benzothiophene Functionalization

The interrupted Pummerer reaction is a powerful, metal-free method for the C-H functionalization of various sulfur-containing heterocycles, including benzothiophenes. The reaction typically involves the activation of a benzothiophene S-oxide with an anhydride, which generates a reactive sulfonium (B1226848) intermediate. google.com This intermediate can then be trapped by a nucleophile, leading to functionalization at the C2 or C3 position. google.com

For the synthesis of the target compound, one could envision a scenario where a suitably substituted benzothiophene S-oxide is used in a cascade reaction. For example, a C2-allylated benzothiophene can be synthesized via an interrupted Pummerer/ chemsynthesis.comchemsynthesis.com-sigmatropic rearrangement sequence. Subsequent modification of the resulting allyl group could potentially lead to the desired ethyl substituent. While a direct one-pot synthesis of this compound using this method has not been explicitly reported, the versatility of the interrupted Pummerer reaction makes it a noteworthy advanced strategy for the functionalization of the benzothiophene core.

Spectroscopic and Structural Elucidation of 5 Bromo 3 Ethyl 2 Methyl 1 Benzothiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A ¹H NMR spectrum of 5-Bromo-3-ethyl-2-methyl-1-benzothiophene would be expected to show distinct signals for the protons of the ethyl group, the methyl group, and the aromatic protons on the benzene (B151609) ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide crucial information.

Ethyl Group: An ethyl group typically displays a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.

Methyl Group: The methyl group at the 2-position would likely appear as a singlet, as it has no adjacent protons to couple with.

Aromatic Protons: The protons on the brominated benzene ring would appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns (doublets, doublets of doublets) would depend on their positions relative to the bromine atom and the fused thiophene (B33073) ring.

Without actual data, a predictive table cannot be generated.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, one would expect to see distinct signals for:

The two carbons of the ethyl group.

The carbon of the methyl group.

The carbons of the benzothiophene (B83047) core, with their chemical shifts influenced by the bromine substituent and the alkyl groups.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, for instance, confirming the connection between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would reveal which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure, including the placement of the substituents on the benzothiophene ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a highly accurate technique that can measure the mass of a molecule to several decimal places. For this compound (C₁₁H₁₁BrS), HRMS would be used to confirm its elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational frequencies. For this compound, one would expect to observe characteristic absorption bands for:

C-H stretching vibrations for the aromatic and aliphatic (methyl and ethyl) groups.

C=C stretching vibrations within the aromatic ring.

C-S stretching vibrations associated with the thiophene ring.

C-Br stretching vibration at a lower frequency.

Table of Compounds Mentioned

As no specific data for this compound or any related compounds could be analyzed and included in this article, a table of mentioned compounds cannot be generated.

Vibrational Analysis of Characteristic Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. For this compound, the spectra would be dominated by vibrations originating from the benzothiophene core and its substituents.

The analysis of related substituted thiophene and benzothiophene compounds allows for the prediction of characteristic vibrational frequencies. nih.govsci-hub.se For instance, studies on similar heterocyclic systems have utilized Fourier Transform Infrared (FT-IR) and Raman spectroscopy in conjunction with quantum chemical calculations, such as Density Functional Theory (DFT), to assign vibrational modes. nih.gov

Key expected vibrational modes for this compound would include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the ethyl and methyl groups, these would appear in the 2980-2850 cm⁻¹ range.

C=C Ring Stretching: Vibrations from the benzene and thiophene rings are expected in the 1600-1450 cm⁻¹ region.

C-S Stretching: The stretching of the carbon-sulfur bond in the thiophene ring is a key indicator, though its position can vary.

C-Br Stretching: The vibration of the carbon-bromine bond is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Out-of-plane C-H Bending: These deformations, characteristic of the substitution pattern on the aromatic ring, would appear at lower wavenumbers.

A comparative analysis with the spectra of parent molecules like benzothiophene provides a foundational understanding of these vibrational assignments. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
Aromatic C-H 3100-3000 Stretching
Aliphatic C-H 2980-2850 Stretching
C=C (Aromatic) 1600-1450 Ring Stretching

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound has not been reported, analysis of similar structures, such as substituted benzofurans and benzothiophenes, provides insight into the expected molecular geometry and packing. mdpi.com

For a related compound, 5-Bromo-3-ethylsulfinyl-7-methyl-2-(4-methylphenyl)-1-benzofuran, the crystal structure was determined to be in the triclinic space group P-1. mdpi.com The benzofuran (B130515) ring system in this molecule was found to be essentially planar. mdpi.com It is reasonable to hypothesize that the benzothiophene core of the title compound would also be largely planar.

The crystallographic analysis would yield crucial data, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space Group: The symmetry of the crystal lattice.

Bond Lengths and Angles: Precise measurements of the distances and angles between atoms, confirming the connectivity and conformation of the ethyl and methyl substituents relative to the benzothiophene ring.

Intermolecular Interactions: The analysis would reveal any significant non-covalent interactions, such as π–π stacking between the aromatic rings or halogen bonding involving the bromine atom, which dictate the crystal packing. mdpi.com

Table 2: Hypothetical Crystallographic Data Parameters

Parameter Description
Crystal System The crystal system (e.g., monoclinic, triclinic).
Space Group The symmetry group of the crystal.
a, b, c (Å) Unit cell dimensions.
α, β, γ (°) Unit cell angles.
Z Number of molecules per unit cell.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorption bands arising from π→π* transitions within the conjugated benzothiophene system. The benzothiophene moiety itself is a known chromophore. researchgate.net

The introduction of substituents onto the benzothiophene core influences the electronic properties and thus the absorption spectrum. Alkyl groups (ethyl and methyl) typically cause a small bathochromic (red) shift due to their electron-donating inductive effects. The bromine atom, a halogen, can also influence the spectrum through both inductive and resonance effects.

Studies on alkyl aryl sulphides and other substituted benzenes show that the position and intensity of absorption bands are sensitive to the substitution pattern. nist.govrsc.org The UV-Vis spectrum of benzothiophene in hexane (B92381) shows absorption maxima that are significantly red-shifted compared to its constituent benzene and thiophene rings, indicating the extended conjugation of the fused system. researchgate.net It is anticipated that the title compound would exhibit absorption bands in the UV region, likely with maxima shifted to slightly longer wavelengths compared to unsubstituted benzothiophene due to the combined effect of the alkyl and bromo substituents.

Table 3: Expected UV-Vis Absorption Characteristics

Transition Type Expected Wavelength Range (nm) Chromophore

Reactivity and Chemical Transformations of 5 Bromo 3 Ethyl 2 Methyl 1 Benzothiophene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. fiveable.memasterorganicchemistry.com The feasibility and outcome of such reactions on 5-Bromo-3-ethyl-2-methyl-1-benzothiophene are dictated by the directing effects of the existing substituents.

The regioselectivity of EAS reactions on the benzothiophene (B83047) core is a product of the combined electronic effects of its substituents. In general, electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, whereas electron-withdrawing groups deactivate the ring and direct to the meta position. youtube.comyoutube.com

For this compound:

Thiophene (B33073) Ring (C2 and C3 positions): The C2 and C3 positions are part of the electron-rich thiophene ring and are typically the most reactive sites for electrophilic attack in unsubstituted benzothiophene. However, in the target molecule, these positions are already occupied by methyl and ethyl groups, respectively, precluding direct EAS at these sites.

Benzenoid Ring (C4, C6, C7 positions): Electrophilic attack will therefore occur on the benzene (B151609) portion of the molecule. The directing effects of the substituents must be considered:

-Br (at C5): The bromine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director due to resonance effects. It will direct incoming electrophiles to the C4 and C6 positions.

-CH₃ (at C2) and -C₂H₅ (at C3): Alkyl groups are activating and are ortho, para-directors. Their influence extends to the benzenoid ring, enhancing the electron density, particularly at the C4 and C6 positions.

Sulfur Heteroatom: The sulfur atom directs electrophiles to the C3 and C2 positions, but its influence on the benzenoid ring favors attack at C4 and C6.

Considering these combined effects, electrophilic aromatic substitution is strongly favored at the C4 and C6 positions. The C7 position is sterically hindered by the per-position of the sulfur-containing ring and electronically less favored. The precise ratio of C4 to C6 substitution would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role in favoring the C6 position for bulkier electrophiles. nih.govacs.org High regioselectivity, particularly for the para position relative to a directing group, can sometimes be achieved through the reversible formation of Wheland intermediates, which allows for thermodynamic control over the product distribution. nih.govacs.org

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C5 position is a key functional handle, enabling a variety of transformations via nucleophilic substitution mechanisms, most notably through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C5-Br bond of this compound is an ideal electrophilic partner for these transformations. nih.govuzh.ch

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This would allow for the introduction of a wide range of aryl or vinyl substituents at the C5 position. The reactions are known for their tolerance of various functional groups and generally provide high yields. scispace.comnih.govresearchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This method provides a direct route to 5-alkynyl-substituted benzothiophenes, which are valuable intermediates in organic synthesis. researchgate.net Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.org

Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Negishi coupling is highly effective and tolerates a broad range of functional groups, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. orgsyn.org

The table below summarizes typical conditions for these cross-coupling reactions with similar bromo-aromatic substrates.

ReactionCoupling PartnerCatalyst / LigandBaseSolventTypical Product
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂ / SPhosK₂CO₃, K₃PO₄Dioxane/H₂O, Toluene5-Aryl-3-ethyl-2-methyl-1-benzothiophene
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuINEt₃, PiperidineTHF, DMF5-Alkynyl-3-ethyl-2-methyl-1-benzothiophene
NegishiOrganozinc HalidePd(PPh₃)₄ or Pd(dppf)Cl₂-THF, Dioxane5-Alkyl/Aryl-3-ethyl-2-methyl-1-benzothiophene

The C5-Br bond can be converted into a potent nucleophilic center through the formation of organometallic reagents.

Grignard Reagents: Reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, 5-(bromomagnesium)-3-ethyl-2-methyl-1-benzothiophene. researchgate.netstrath.ac.uk This organomagnesium halide is a strong nucleophile and base, useful for reacting with a variety of electrophiles such as aldehydes, ketones, and nitriles. orgsyn.org

Organolithium Reagents: Treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, typically at low temperatures, would facilitate a lithium-halogen exchange to produce the 5-lithio derivative. This organolithium species is an even more powerful nucleophile than the Grignard reagent and is used in similar carbon-carbon bond-forming reactions. researchgate.net

Functionalization of the Benzothiophene Core

Beyond EAS and cross-coupling at the C5-position, modern synthetic methods allow for the direct functionalization of C-H bonds on the benzothiophene scaffold.

Direct C-H functionalization is a highly atom-economical strategy for modifying organic molecules. acs.org In the context of the benzothiophene core, significant research has focused on activating the C-H bonds at the C2 and C3 positions.

For the specific molecule this compound, the C2 and C3 positions are already substituted with methyl and ethyl groups, respectively. Therefore, direct C-H functionalization at these sites is not possible. However, understanding the general strategies for functionalizing these positions in other benzothiophene derivatives is crucial for the broader context of benzothiophene chemistry.

C2-Functionalization: The C2-H bond is the most acidic proton on the benzothiophene ring, making it susceptible to deprotonation by strong bases followed by reaction with an electrophile. manchester.ac.uk Transition metal-catalyzed C-H activation provides a milder route to C2-arylation and, in some cases, alkylation. manchester.ac.uk A metal-free approach utilizing benzothiophene S-oxides has also been developed, which proceeds through an interrupted Pummerer reaction followed by a mdpi.commdpi.com-sigmatropic rearrangement and a 1,2-migration to achieve C2-functionalization. manchester.ac.uk

C3-Functionalization: While the C2 position is generally more reactive, selective C-H functionalization at C3 can be achieved. researchgate.net Palladium-catalyzed direct arylations have been reported, though they can sometimes suffer from poor regioselectivity. mdpi.comresearchgate.net To overcome this, directing groups are often installed at the C2 position to steer the metal catalyst to the C3-H bond. researchgate.net A notable metal-free strategy involves the oxidation of the benzothiophene to its S-oxide, which then undergoes an interrupted Pummerer reaction, delivering a coupling partner selectively to the C3 position. researchgate.net

The table below summarizes general strategies for C-H functionalization at the C2 and C3 positions of the benzothiophene core.

PositionStrategyKey Reagents/CatalystsNotes
C2Deprotonation/Electrophile TrapOrganolithium reagents (e.g., n-BuLi)Relies on the higher acidity of the C2-H bond. manchester.ac.uk
C2Pd-Catalyzed C-H ArylationPd(OAc)₂ / LigandsDirect coupling with aryl halides. acs.org
C3Directed C-H MetallationPd or Ir catalysts with a C2-directing groupDirecting group is often required for high regioselectivity. researchgate.net
C3Metal-Free (via S-oxide)mCPBA, TFAA, Phenols/SilanesInterrupted Pummerer/ mdpi.commdpi.com-sigmatropic rearrangement cascade. researchgate.net

Alkylation and Acylation Reactions on the Thiophene Ring

While specific studies on the alkylation and acylation of this compound are not extensively documented, the reactivity of the benzothiophene scaffold suggests that such transformations are feasible. The electron-rich nature of the thiophene ring, however, is tempered by the fused benzene ring and the presence of substituents. The most probable sites for electrophilic substitution, such as Friedel-Crafts alkylation and acylation, are the C4 and C6 positions of the benzothiophene ring, which are activated by the sulfur atom.

In analogous benzothiophene systems, Friedel-Crafts acylation has been shown to proceed, yielding ketone derivatives. For instance, the acylation of 2,3-disubstituted benzothiophenes can be directed to the benzene ring, influenced by the directing effects of the substituents and the reaction conditions employed. It is anticipated that under Lewis acid catalysis, this compound would react with acyl halides or anhydrides to yield the corresponding C4- or C6-acylated products. The precise regioselectivity would likely be a subject of experimental investigation, potentially influenced by steric hindrance from the C3-ethyl group.

Similarly, alkylation reactions, while less common for thiophenes due to the risk of polysubstitution and rearrangement, could be achieved under controlled conditions. The use of mild alkylating agents and specific catalysts would be crucial to achieve selective substitution on the benzene portion of the molecule.

Oxidation and Reduction Chemistry

The presence of a sulfur atom and a bromo substituent imparts a rich redox chemistry to this compound.

Oxidation of the Thienyl Sulfur Atom (e.g., Sulfoxides, Sulfones)

The sulfur atom in the benzothiophene ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations are well-documented for various benzothiophene derivatives and are expected to proceed readily for the title compound. manchester.ac.uk The oxidation is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst like trifluoroacetic acid, or with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

The first oxidation step yields the this compound-1-oxide. Further oxidation under more forcing conditions or with a stronger oxidizing agent will produce the this compound-1,1-dioxide (the sulfone). The formation of these oxidized derivatives significantly alters the electronic properties of the benzothiophene system, making the sulfones, in particular, useful intermediates in further synthetic transformations. Research on dibenzothiophenes has shown that a range of these S-oxide products can be synthesized in moderate to good yields. manchester.ac.uk

Table 1: Expected Products from the Oxidation of this compound

Starting MaterialOxidizing AgentExpected Product
This compoundH₂O₂ / AcidThis compound-1-oxide
This compoundExcess H₂O₂ / Acid or m-CPBAThis compound-1,1-dioxide

Reductive Transformations

Reductive transformations of this compound can target either the bromo substituent or the thiophene ring itself.

Reductive Debromination: The carbon-bromine bond can be cleaved under various reductive conditions. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a base is a common method for the hydrodebromination of aryl bromides. This would yield 3-ethyl-2-methyl-1-benzothiophene (B15460787). Other methods, such as the use of reducing agents like zinc dust in acetic acid or activated Raney nickel, could also be effective.

Reductive Desulfurization: A more drastic reduction can lead to the cleavage of the C-S bonds and the removal of the sulfur atom, a process known as reductive desulfurization. Raney nickel is the classic reagent for this transformation, which would ultimately lead to the formation of an alkyl-substituted benzene derivative. In the case of this compound, this reaction would likely produce a complex mixture of products due to the concurrent debromination.

Ring-Opening and Cycloaddition Reactions of Benzothiophenes

The benzothiophene ring system, while aromatic, can participate in ring-opening and cycloaddition reactions under specific conditions.

Ring-Opening Reactions: The thiophene ring of benzothiophenes can be opened through various mechanisms. researchgate.net For instance, treatment with strong bases can lead to deprotonation and subsequent ring cleavage. Nucleophilic attack on the sulfur atom or adjacent carbon atoms can also initiate ring-opening cascades. While specific examples for this compound are not available, the principles governing the reactivity of the benzothiophene core suggest that such reactions are plausible, potentially leading to functionalized styrene (B11656) or thiophenol derivatives. For example, some studies have shown that the reaction of 3,4-dinitrothiophene with secondary amines can lead to ring-opening. rsc.org

Cycloaddition Reactions: Benzothiophenes can act as dienes or dienophiles in cycloaddition reactions, although their aromaticity makes them less reactive than non-aromatic counterparts. The oxidized derivatives, particularly the sulfones, are more reactive in [4+2] cycloaddition (Diels-Alder) reactions. The this compound-1,1-dioxide could potentially react with dienophiles, leading to the formation of complex polycyclic structures with subsequent extrusion of sulfur dioxide. Furthermore, dearomative intramolecular hetero-[4+2] cycloaddition has been observed in certain thiophene derivatives, suggesting a potential pathway for creating chiral spirane structures from appropriately substituted benzothiophenes. rsc.org Palladium-catalyzed formal (4+1) cycloaddition reactions have also been reported for the synthesis of γ-lactam derivatives from amido-tethered allylic carbonates and sulfur ylides, showcasing the versatility of cycloaddition chemistry involving sulfur-containing heterocycles. acs.org

Table 2: Summary of Potential Reactivity

Reaction TypeReagents/ConditionsPotential Products
Friedel-Crafts AcylationAcyl halide, Lewis acidC4/C6-acylated benzothiophene
OxidationH₂O₂, m-CPBASulfoxide, Sulfone
Reductive DebrominationPd/C, H₂, base3-ethyl-2-methyl-1-benzothiophene
Reductive DesulfurizationRaney NickelAlkyl-substituted benzene derivatives
Ring-OpeningStrong base or nucleophilesFunctionalized styrenes or thiophenols
[4+2] Cycloaddition (from sulfone)Dienophile, heatPolycyclic adducts

Computational and Theoretical Investigations of 5 Bromo 3 Ethyl 2 Methyl 1 Benzothiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, such as molecules. By using functionals that approximate the exchange-correlation energy, DFT can provide accurate predictions of molecular geometries, electronic properties, and spectroscopic data. For the theoretical analysis of 5-Bromo-3-ethyl-2-methyl-1-benzothiophene, DFT calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p), which has been shown to provide reliable results for similar organic molecules. irjweb.comnbu.edu.sa

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, the primary conformational flexibility arises from the rotation of the ethyl group at the C3 position.

Conformational analysis of similar ethyl-substituted aromatic compounds, such as ethylbenzene, has shown that there are typically two low-energy conformations: one where the ethyl group is in a syn (or eclipsed) orientation relative to the aromatic ring, and another where it is in an anti (or staggered) orientation. researchgate.netrsc.org A potential energy surface scan of the dihedral angle of the C-C bond of the ethyl group relative to the benzothiophene (B83047) ring would reveal the energy minima corresponding to the stable conformers. It is anticipated that the staggered conformation would be slightly more stable due to reduced steric hindrance between the ethyl group and the rest of the molecule. The optimized geometry would provide key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Key Bond Lengths and Angles for the Optimized Geometry of this compound (Exemplary Data)

ParameterPredicted Value
C-S Bond Length (Å)1.77
C-Br Bond Length (Å)1.90
C2-C3 Bond Length (Å)1.38
C-C (ethyl) Bond Length (Å)1.54
C-S-C Angle (°)92.5
C2-C3-C(ethyl) Angle (°)128.0

Note: This data is illustrative and based on typical values for substituted benzothiophenes.

Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Molecular Orbitals)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.govscirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiophene ring system, particularly the sulfur atom and the π-system of the fused rings. The LUMO is likely to be distributed over the aromatic system as well, with potential contributions from the bromine atom due to its ability to accept electron density. The presence of the electron-donating ethyl and methyl groups would be expected to raise the HOMO energy level, while the electron-withdrawing bromine atom would lower both the HOMO and LUMO levels.

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Exemplary Data)

ParameterPredicted Energy (eV)
HOMO Energy-6.20
LUMO Energy-1.50
HOMO-LUMO Gap (ΔE)4.70

Note: This data is illustrative and based on DFT calculations of similar bromo-substituted aromatic compounds. researchgate.net

A smaller HOMO-LUMO gap generally implies a higher reactivity and lower kinetic stability. nih.gov The calculated energy gap for this molecule would suggest its potential for participation in various chemical reactions.

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

DFT calculations can also be used to predict various spectroscopic properties, which can be compared with experimental data for validation of the computational model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts. rsc.orgnih.gov The predicted ¹H and ¹³C NMR spectra would show characteristic signals for the protons and carbons in different chemical environments within the molecule. The chemical shifts would be influenced by the electronic effects of the bromo, ethyl, and methyl substituents. For instance, the protons and carbons on the benzene (B151609) ring would show shifts influenced by the electron-withdrawing nature of the bromine atom and the electron-donating nature of the alkyl groups. ucl.ac.ukpdx.edu

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. The predicted Infrared (IR) spectrum would exhibit characteristic peaks corresponding to the stretching and bending vibrations of the various functional groups, such as C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic rings, and C-S stretching of the thiophene (B33073) ring. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). mdpi.commdpi.com The predicted spectrum for this compound would likely show absorption bands in the UV region corresponding to π-π* transitions within the benzothiophene chromophore. The positions of these absorption maxima (λmax) would be influenced by the substituents. Generally, alkyl groups cause a slight red shift (bathochromic shift), while halogens can have a more complex effect. researchgate.netnih.gov

Table 3: Predicted Spectroscopic Data for this compound (Exemplary Data)

SpectrumPredicted Peaks
¹³C NMR (δ, ppm)Aromatic C: 120-140, C-Br: ~115, Alkyl C: 15-30
¹H NMR (δ, ppm)Aromatic H: 7.0-8.0, Ethyl H: 1.3 (t), 2.8 (q), Methyl H: ~2.5 (s)
IR (cm⁻¹)C-H (aromatic): ~3100, C-H (aliphatic): 2850-2960, C=C (aromatic): 1450-1600
UV-Vis (λmax, nm)~260, ~300

Note: This data is illustrative and based on general spectroscopic data for substituted benzothiophenes. researchgate.netrsc.org

Molecular Dynamics Simulations

While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, often in a solvent environment. researchgate.netresearchgate.net

Conformational Landscape and Dynamic Behavior

An MD simulation of this compound in a solvent like water or an organic solvent would provide a detailed picture of its conformational landscape. The simulation would show the transitions between different rotational conformers of the ethyl group and the flexibility of the molecule as a whole. Analysis of the simulation trajectory would allow for the calculation of the relative populations of the different conformers at a given temperature. Furthermore, MD simulations can reveal information about the interactions between the solute molecule and the solvent molecules, such as the formation of solvation shells. For a molecule like this, hydrophobic interactions between the benzothiophene core and nonpolar solvents, as well as potential weak hydrogen bonding with protic solvents, could be investigated. researchgate.netscispace.com

Quantum Chemical Parameters

From the DFT calculations, a range of quantum chemical parameters can be derived to further quantify the reactivity and electronic nature of the molecule. researchgate.netnih.gov

Table 4: Predicted Quantum Chemical Parameters for this compound (Exemplary Data)

ParameterDefinitionPredicted Value
Ionization Potential (I)-E(HOMO)6.20 eV
Electron Affinity (A)-E(LUMO)1.50 eV
Electronegativity (χ)(I + A) / 23.85 eV
Chemical Hardness (η)(I - A) / 22.35 eV
Chemical Softness (S)1 / (2η)0.21 eV⁻¹
Electrophilicity Index (ω)χ² / (2η)3.15 eV

Note: These values are derived from the exemplary HOMO and LUMO energies in Table 2.

These parameters provide a quantitative measure of the molecule's tendency to donate or accept electrons. A higher ionization potential suggests it is more difficult to remove an electron, while a higher electron affinity indicates a greater tendency to accept an electron. Chemical hardness and softness are related to the HOMO-LUMO gap and describe the resistance of the molecule to changes in its electron distribution. The electrophilicity index provides a measure of the molecule's ability to act as an electrophile.

This article has presented a theoretical framework for the computational investigation of this compound. Although direct experimental data is not available, the application of Density Functional Theory and Molecular Dynamics simulations, guided by data from analogous systems, allows for a detailed prediction of its structural, electronic, and spectroscopic properties. The optimized geometry is expected to feature a staggered conformation of the ethyl group. The electronic structure analysis indicates a HOMO-LUMO gap typical for a reactive aromatic compound. Predicted spectroscopic data provides a fingerprint for potential future experimental identification. Molecular dynamics simulations would further elucidate its dynamic behavior and interactions in solution. The calculated quantum chemical parameters offer a quantitative basis for understanding its reactivity. This theoretical study serves as a valuable foundation for future experimental work on this and related benzothiophene derivatives.

Ionization Potential and Electron Affinity

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that provide insight into the stability of a molecule and its ability to participate in charge transfer processes. IP represents the energy required to remove an electron from a molecule, while EA is the energy released when a molecule accepts an electron. These parameters are crucial in understanding the electronic behavior and reactivity of a compound.

While specific experimental or calculated values for this compound are not available, we can infer trends from related structures. For instance, the parent molecule, benzo[b]thiophene, has a reported experimental ionization potential of approximately 8.13 eV. nist.gov The introduction of substituents on the benzothiophene core significantly influences these properties. Alkyl groups, such as methyl and ethyl, are generally electron-donating, which would be expected to lower the ionization potential, making the molecule easier to oxidize. Conversely, the presence of a bromine atom, an electron-withdrawing group, would tend to increase the ionization potential.

A computational study on a related brominated benzothiophene derivative, 2,7-dibromo- mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (2,7-diBr-BTBT), provides valuable comparative data. The calculated adiabatic ionization potential for 2,7-diBr-BTBT was reported to be higher than its non-brominated counterpart, indicating greater stability against oxidation. mdpi.com The electron affinity for 2,7-diBr-BTBT was found to be 0.72 eV. mdpi.com These values for a more extended and dibrominated system suggest that the IP of this compound would likely be higher than that of unsubstituted benzothiophene, and its EA would be influenced by the interplay of the electron-donating alkyl groups and the electron-withdrawing bromo substituent.

Table 1: Comparative Ionization Potential and Electron Affinity Data for Related Compounds

Compound Ionization Potential (eV) Electron Affinity (eV) Source
Benzo[b]thiophene 8.13 (Experimental) Not Available nist.gov
2,7-dibromo- mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene Higher than non-brominated form (Calculated) 0.72 (Calculated) mdpi.com

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual density functional theory (DFT), are powerful tools for predicting the reactivity and selectivity of chemical reactions. Global descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide a general overview of a molecule's reactivity. Local descriptors, like the Fukui function, pinpoint the most reactive sites within a molecule.

For this compound, the absence of specific computational studies prevents the presentation of precise data. However, general principles can be applied based on its structure. The chemical potential (μ) is related to the negative of the electronegativity and indicates the tendency of electrons to escape from the system. The hardness (η) measures the resistance to charge transfer, and its inverse, softness (S), indicates the molecule's polarizability. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.

The reactivity of benzothiophene derivatives is known to be influenced by the nature and position of substituents. Studies on the oxidation of benzothiophene and its methylated derivatives have shown that the presence of a methyl group can increase reactivity compared to the unsubstituted parent compound. elsevierpure.com In the case of this compound, the ethyl and methyl groups at the 3 and 2 positions, respectively, would likely enhance the electron density of the thiophene ring, influencing the local reactivity.

The Fukui function is particularly useful for predicting the sites for nucleophilic and electrophilic attack. For a benzothiophene system, the C2 and C3 positions are generally the most reactive. The presence of the bromo group at the C5 position on the benzene ring and the alkyl groups on the thiophene ring would modulate the electron distribution and, consequently, the local reactivity. A detailed computational analysis would be required to determine the precise values of the Fukui functions and thus predict the most probable sites for chemical reactions.

Table 2: Conceptual DFT-Based Reactivity Descriptors (Illustrative for a Generic Benzothiophene System)

Descriptor Formula Significance
Chemical Potential (μ) -(IP + EA) / 2 Electron escaping tendency
Hardness (η) (IP - EA) / 2 Resistance to charge transfer
Softness (S) 1 / η Molecular polarizability

Advanced Applications and Research Directions of 5 Bromo 3 Ethyl 2 Methyl 1 Benzothiophene and Its Derivatives

Role as a Building Block in Organic Synthesis

There is currently no specific research available on the use of 5-Bromo-3-ethyl-2-methyl-1-benzothiophene as a precursor for complex polycyclic and heterocyclic systems.

No dedicated studies have been published on the use of this compound as a scaffold for novel functional organic materials.

Material Science Applications

Specific research on the application of this compound in organic semiconductors and optoelectronic materials has not been found. However, the broader class of benzothiophene (B83047) derivatives, particularly those based on the sigmaaldrich.combenzothieno[3,2-b] sigmaaldrich.combenzothiophene (BTBT) structure, are extensively studied for these applications. nih.govresearchgate.netmdpi.com These materials exhibit high charge carrier mobilities and are promising for use in organic field-effect transistors (OFETs). nih.govrsc.org

While there is no specific information on the integration of this compound into π-conjugated systems, related benzothiophene derivatives are known to be key components in such systems for electronic applications. mdpi.com

Coordination Chemistry and Ligand Design

No research has been identified regarding the use of this compound in coordination chemistry or as a ligand. However, related benzothiophene-based structures have been used to synthesize thiosemicarbazones which can act as ligands for metal complexes. tandfonline.com

Exploration of Metal Complexation Properties

The ability of heterocyclic compounds to act as ligands in the formation of metal complexes is a cornerstone of coordination chemistry. numberanalytics.comnumberanalytics.com The sulfur atom in the thiophene (B33073) ring of this compound, with its lone pair of electrons, presents a potential coordination site for transition metals. Furthermore, the π-system of the benzothiophene ring can participate in π-metal interactions. The presence of the bromine atom and the alkyl substituents can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and geometry of the resulting metal complexes.

Research into the coordination chemistry of benzothiophene derivatives has revealed their capacity to form stable complexes with various metals, including platinum. bard.edu For instance, benzothiophene and naphthalene-derived ligands have been successfully used to synthesize Pt(IV) metallacycles. bard.edu The synthesis often involves the condensation of aldehydes with amines to create an imine-containing ligand scaffold, which then undergoes metalation. bard.edu

Table 1: Potential Metal Complexes with this compound Derivatives

Metal CenterPotential Ligand (Derivative of this compound)Potential Application
Platinum(II/IV)Imine-functionalized this compoundAnticancer agents
Palladium(II)Phosphine-substituted this compoundCross-coupling catalysis
Rhodium(I)Bidentate N,S-ligand derived from this compoundAsymmetric catalysis
Copper(I/II)Schiff base derived from this compoundAntimicrobial agents nih.gov

Future research could focus on synthesizing and characterizing metal complexes of this compound. This would involve:

Ligand Design and Synthesis: Modifying the core structure to introduce additional donor atoms (e.g., nitrogen in an imine or pyridine (B92270) group) to create bidentate or tridentate ligands. This would enhance the stability and control the coordination geometry of the resulting metal complexes.

Complexation Studies: Reacting the designed ligands with a variety of transition metal precursors (e.g., platinum, palladium, rhodium, copper) to synthesize novel metal complexes.

Structural Characterization: Utilizing techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate the precise structure and bonding within the metal complexes. bard.edu

Evaluation of Properties: Investigating the catalytic activity, photophysical properties, or biological activity of the synthesized complexes, depending on the chosen metal and ligand design. For example, thiophene-derived Schiff bases and their metal complexes have shown potential as antimicrobial agents. nih.gov

Future Research Perspectives on Halogenated Benzothiophene Derivatives in Synthetic Methodology

Halogenated heterocycles are invaluable building blocks in organic synthesis due to their reactivity in a wide range of cross-coupling reactions. sigmaaldrich.com The bromine atom at the C5 position of this compound serves as a key functional group for the construction of more complex molecular architectures.

The synthetic utility of bromo-substituted benzothiophenes has been demonstrated in various studies. For example, 3-bromobenzothiophenes can be synthesized through the bromocyclization of ortho-alkynylaryl methyl sulfides and subsequently used in palladium-catalyzed coupling reactions like Suzuki-Miyaura and Sonogashira reactions to introduce aryl or alkynyl groups at the C3 position. rsc.org This highlights the potential for regioselective functionalization of the benzothiophene core.

Future research in this area could explore the following directions for this compound:

Palladium-Catalyzed Cross-Coupling Reactions: Systematically investigating Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions at the C5 position. This would allow for the introduction of a wide variety of substituents, including aryl, vinyl, alkynyl, and amino groups, leading to a diverse library of novel benzothiophene derivatives. numberanalytics.com

Metal-Free Arylation: Exploring recently developed metal-free arylation methods. For instance, benzothiophenes, when activated as their S-oxides, can undergo C-H/C-H type coupling with phenols to yield C4 arylated products. nih.govnih.gov Investigating similar transformations for 5-bromo-substituted derivatives could lead to new synthetic routes that are tolerant of sensitive functional groups. nih.govnih.gov

Synthesis of Polycyclic and Fused Systems: Utilizing the bromo-functionality as a handle to construct fused heterocyclic systems. This could involve intramolecular cyclization reactions or tandem cross-coupling/cyclization sequences to build upon the existing benzothiophene framework.

Development of Novel Synthetic Methods: The unique substitution pattern of this compound could be leveraged to develop new synthetic methodologies. For example, investigating the interplay between the bromo-substituent and the alkyl groups at C2 and C3 in directing further functionalization could lead to novel regioselective reactions.

Table 2: Key Cross-Coupling Reactions for this compound

Reaction NameCoupling PartnerIntroduced GroupPotential Application of Product
Suzuki-MiyauraArylboronic acidAryl groupOrganic electronics, pharmaceuticals
SonogashiraTerminal alkyneAlkynyl groupFunctional materials, bioactive molecules
HeckAlkeneVinyl groupPolymer synthesis, fine chemicals
Buchwald-HartwigAmineAmino groupMedicinal chemistry, agrochemicals

Q & A

Q. Table 1. Physical Properties of Related Benzothiophene Derivatives

CompoundMelting Point (°C)Reference
3-(Bromomethyl)-5-chlorobenzo[b]thiophene129–130
5-Bromo-4-methoxythiophene-3-carboxylic acid155–156

Advanced Research Questions

Q. What crystallographic tools and protocols are optimal for solving the crystal structure of this compound?

  • Tools :
  • SHELXL : For small-molecule refinement. Use TWIN/BASF commands to handle twinned data and PART for disordered groups .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters .
    • Protocol :

Collect high-resolution (<1.0 Å) X-ray data.

Refine with SHELXL, targeting R1/wR2 < 5% and Δρmax/Δρmin < 0.3 eÅ⁻³ .

Validate using checkCIF to flag outliers in bond lengths/angles .

Q. How should researchers reconcile discrepancies between spectroscopic and crystallographic data for benzothiophene derivatives?

  • Resolution Strategies :

Replicate Experiments : Ensure NMR/IR consistency across multiple batches.

DFT Calculations : Compare computed (e.g., Gaussian09) and experimental bond lengths/angles to identify systematic errors .

Multi-Software Refinement : Cross-validate SHELXL results with OLEX2 or CRYSTALS to rule out software-specific artifacts .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies of this compound derivatives?

  • Three-Phase Approach :
  • Phase 1 : Synthesize derivatives with systematic substitutions (e.g., halogen replacement, alkyl chain extension) .
  • Phase 2 : Determine absolute configurations via X-ray crystallography to correlate stereochemistry with bioactivity .
  • Phase 3 : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like kinases or GPCRs .

Key Notes for Methodological Rigor

  • Data Contradiction Analysis : Iteratively test hypotheses using orthogonal techniques (e.g., XRD vs. NMR) and document error margins .
  • Software Best Practices : Regularly update SHELX parameters (e.g., HKLF5 for twinned data) and validate outputs with checkCIF .

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Reactant of Route 1
Reactant of Route 1
5-Bromo-3-ethyl-2-methyl-1-benzothiophene
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-ethyl-2-methyl-1-benzothiophene

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